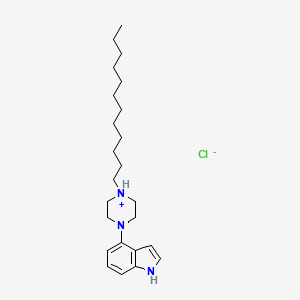

![molecular formula C23H21N5O3S B2490650 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1207039-52-8](/img/structure/B2490650.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of chemicals known for their complex molecular structures, which include various functional groups such as benzo[d][1,3]dioxole, pyrazolo[3,4-d]pyridazine, and acetamide moieties. These types of compounds are of interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties.

Synthesis Analysis

Compounds with similar structures, such as 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, have been synthesized through complex multi-step processes involving the coupling of various precursor molecules. These syntheses often involve the formation of key intermediates followed by reactions such as nucleophilic substitution, condensation, and cyclization (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds containing similar functional groups has been elucidated using techniques such as X-ray crystallography, revealing detailed geometries, bond lengths, and angles. These analyses provide insights into the three-dimensional arrangement of atoms within the molecule, which is critical for understanding its chemical reactivity and interactions (Ahmad et al., 2012).

Aplicaciones Científicas De Investigación

Radioligand for Human A2B Adenosine Receptors

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide, as MRE 2029-F20, is used as a selective antagonist ligand of A2B adenosine receptors. It shows a high affinity for human A2B receptors, making it a useful tool for pharmacological characterization of this receptor subtype (Baraldi et al., 2004).

Synthesis of Various Heterocycles for Insecticidal Applications

This compound serves as a precursor in synthesizing a range of heterocycles, including pyrrole, pyridine, coumarin, and others, with potential insecticidal applications against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antibacterial Activity

Derivatives of this compound have been synthesized and tested for antibacterial activity, contributing to the development of new antimicrobial agents (Gullapelli, Thupurani & Brahmeshwari, 2014).

Role in Synthesizing Chemical and Pharmacological Agents

Its derivatives have been used in synthesizing various chemical and pharmacological agents, expected to possess significant activities (Al-Afaleq & Abubshait, 2001).

Development of Antimicrobial and Antioxidant Agents

Synthesis of benzodiazepines bearing benzimidazole and indole moieties, derived from this compound, show potent antimicrobial activity and good antioxidant properties (Naraboli & Biradar, 2017).

Antibacterial Agents Synthesis

The compound is utilized in synthesizing various acetamide derivatives as antibacterial agents, demonstrating its versatility in developing new antimicrobial solutions (Ramalingam, Ramesh & Sreenivasulu, 2019).

Use in Preparing Antioxidants for Base Oil

It has been used in the preparation of some benzimidazole derivatives studied as antioxidants for base stock, indicating its potential in industrial applications (Basta et al., 2017).

ACAT-1 Inhibitor Development

This compound's derivative has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1, demonstrating its potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S/c1-14-3-6-17(7-4-14)28-22-18(11-25-28)15(2)26-27-23(22)32-12-21(29)24-10-16-5-8-19-20(9-16)31-13-30-19/h3-9,11H,10,12-13H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYQAGJPRIEOQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B2490569.png)

![cyclopentyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2490571.png)

![3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2490577.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2490579.png)

![6-(4-Chlorophenyl)-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2490580.png)

![10-ethoxy-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2490581.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2490584.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chloro-2,2-dimethylpropanamide](/img/structure/B2490586.png)

![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)